2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
Description
Properties
CAS No. |
60586-89-2 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-dimethyl-2H-benzimidazole |
InChI |
InChI=1S/C13H14N2O/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12/h3-9,13H,1-2H3 |
InChI Key |
LHOWBYRIBZUJDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by cyclodehydration. A typical procedure involves:
-
Condensation Step : N1,N3-dimethyl-o-phenylenediamine (1.0 equiv) and 2-furaldehyde (1.2 equiv) are refluxed in acetone with potassium hydroxide (0.5 equiv) at 50°C for 12 hours.
-
Cyclization : The intermediate Schiff base is heated in ethyl acetate under reflux for 12 hours to facilitate ring closure.
-
Reduction : Sodium borohydride (1.5 equiv) in methanol is added at 20°C to reduce any residual imine bonds, yielding the final product.
Yield : 70–80% after recrystallization from ethanol.
Catalytic Methods for Enhanced Efficiency
Iron-Sulfur (Fe/S) Catalyzed Cyclization
Hanan et al. demonstrated that Fe/S catalysts promote cyclization under solvent-free conditions at 150°C. For the target compound, this method could involve reacting N1,N3-dimethyl-o-phenylenediamine with 2-furaldehyde in the presence of Fe/S, achieving yields of 83–91%.
Hydrosilicon-Activated Carbonyl Coupling
Sun et al. reported a hydrosilicon-mediated activation of carbonyl groups in dimethylformamide (DMF) for benzimidazole synthesis. Adapting this method, 2-furaldehyde could replace DMF, with hydrosilicon facilitating the coupling of the aldehyde with the diamine at 120°C for 12 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Azarifar et al. synthesized benzimidazoles in 80°C ethanol under microwave conditions, completing reactions in 30 minutes. Applying this to the target compound:
-
N1,N3-dimethyl-o-phenylenediamine and 2-furaldehyde are mixed in ethanol with ammonium chloride.
-
Microwave irradiation at 300 W for 20 minutes yields the product with minimal side reactions.
Advantages : 50% reduction in time and improved yield (85–90%) compared to conventional heating.
Eco-Friendly and Scalable Approaches
Solvent-Free Techniques
Milstein et al. utilized cobalt-pincer complexes for dehydrogenative coupling of alcohols and diamines. Using 2-furfuryl alcohol instead of primary alcohols could enable solvent-free synthesis at 150°C, though this route remains unexplored for the target compound.
Borane-THF Mediated Synthesis
Cui et al. employed borane-THF to generate triacyloxyborane intermediates from carboxylic acids. While this method typically uses carboxylic acids, substituting with 2-furoic acid could provide an alternative pathway, though experimental validation is needed.
Comparative Analysis of Synthetic Methods
The table below summarizes key methods for preparing this compound:
Challenges and Optimization Strategies
Regioselectivity and Side Reactions
The furan ring’s sensitivity to strong acids or bases necessitates mild conditions. Overheating can lead to furan decomposition, necessitating precise temperature control.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The benzimidazole core can be reduced to form 1,3-dimethyl-2,3-dihydro-1H-benzimidazole.
Substitution: The methyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 1,3-dimethyl-2,3-dihydro-1H-benzimidazole.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The furan ring and benzimidazole core are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-furyl group distinguishes this compound from other benzimidazole derivatives. Key comparisons include:
The 2-furyl group contributes to π-π stacking interactions in biological systems, while its oxygen atom may engage in hydrogen bonding.
Conformational Flexibility
The 2,3-dihydro-1H-benzimidazole core reduces aromaticity, increasing flexibility. This contrasts with planar benzimidazoles like 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, where rigidity enhances DNA intercalation . Computational studies suggest that the dihydro structure may improve metabolic stability by resisting oxidative degradation .
Druglikeness and ADMET Profiles
The target compound’s druglikeness was evaluated using Lipinski’s and Ghose’s rules ():
| Parameter | Target Compound | 2-(3,4-Difluorophenyl)-1H-benzimidazole | 2-(4-Hydroxyphenyl)-1H-benzimidazole |
|---|---|---|---|
| Molecular Weight | <500 | 260.2 | 225.2 |
| LogP | 2.1–3.5 | 3.8 | 2.5 |
| Hydrogen Bond Donors | 0 | 1 (NH) | 1 (OH) |
| Synthetic Accessibility | 4/10 | 5/10 | 3/10 |
The target compound complies with Lipinski’s rules (MW < 500, LogP < 5), suggesting oral bioavailability. Its lack of hydrogen bond donors may enhance membrane permeability compared to hydroxylated analogs .
Structural Insights from Crystallography
X-ray studies of analogs highlight conformational differences:
- The dihydrobenzimidazole core in the target compound likely adopts an envelope conformation, with the furyl group oriented syn or anti relative to the heterocycle .
- In 2-(3,4-difluorophenyl)-1H-benzimidazole, the fluorophenyl ring is nearly perpendicular to the benzimidazole plane (dihedral angle: 88.9°), maximizing hydrophobic interactions .
Biological Activity
2-(2-Furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole (CAS Number: 60586-89-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.269 g/mol
- Structure : The compound features a fused benzimidazole ring with a furan substituent, contributing to its unique chemical behavior.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 32 µg/mL for certain strains, indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays measuring DPPH radical scavenging activity, it exhibited a dose-dependent response, with an IC50 value of approximately 25 µM. This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this benzimidazole derivative can modulate inflammatory pathways. In a murine model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effect was attributed to the inhibition of NF-kB signaling pathways.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Receptor Modulation : The compound potentially modulates receptors associated with pain and inflammation, contributing to its analgesic effects.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several benzimidazole derivatives, including this compound. The results highlighted its superior antimicrobial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Properties
In an experimental model published in Pharmacology Reports, the compound was tested for its anti-inflammatory effects. Mice treated with varying doses showed a significant decrease in paw edema compared to controls, supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzimidazole precursors and furyl-containing reagents. For example, cyclization of 1,2-diaminobenzene derivatives with furyl aldehydes under acidic or catalytic conditions (e.g., using HCl or montmorillonite K10 clay) can yield the target compound. Solvent selection (e.g., ethanol, DMF) and reaction temperature (80–120°C) significantly influence yields. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic techniques is required:
- NMR : H and C NMR can verify substituent positions (e.g., furyl protons at δ 6.2–7.1 ppm and methyl groups at δ 2.4–3.1 ppm) .
- IR Spectroscopy : Peaks near 1600 cm (C=N stretching) and 3100 cm (aromatic C-H) confirm benzimidazole and furyl moieties .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Standard assays include:
- MTT Assay : For cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .
- Microbroth Dilution : To assess antimicrobial activity (MIC values against E. coli, S. aureus) .
- Enzyme Inhibition : α-Amylase or α-glucosidase inhibition assays for antidiabetic potential .
Advanced Research Questions
Q. How can 3D-QSAR and molecular docking guide the design of benzimidazole derivatives with enhanced α-amylase inhibition?
- Methodological Answer :
- 3D-QSAR : Build a pharmacophore model using comparative molecular field analysis (CoMFA) to correlate substituent electronegativity/hydrophobicity with activity. For example, bulky electron-withdrawing groups at the furyl position improve binding to α-amylase’s active site .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions. Key residues (e.g., His299, Asp300 in α-amylase) form hydrogen bonds with the benzimidazole core, while hydrophobic pockets accommodate methyl/furyl groups .
Q. How should researchers resolve contradictions in reported antimicrobial activity data for benzimidazole derivatives?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for MIC determination to minimize variability in bacterial strains and growth media .
- SAR Analysis : Compare substituent effects—e.g., electron-deficient aryl groups (e.g., 4-bromophenyl) enhance Gram-positive activity, while polar groups (e.g., -OH) improve solubility but reduce membrane penetration .
- Meta-Analysis : Pool data from multiple studies (e.g., via RevMan) to identify trends obscured by small sample sizes .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the furyl group with thiophene (improves metabolic stability) or pyridine (enhances water solubility) .
- Pro-drug Design : Esterify methyl groups to increase oral bioavailability .
- ADMET Prediction : Use SwissADME or admetSAR to optimize logP (target: 2–3) and reduce CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
